Cas no 21698-40-8 ((3S,3aS,8aR)-3-hydroxy-3,8-dimethyl-5-(propan-2-ylidene)-2,3,3a,4,5,8a-hexahydroazulen-6(1H)-one)

(3S,3aS,8aR)-3-hydroxy-3,8-dimethyl-5-(propan-2-ylidene)-2,3,3a,4,5,8a-hexahydroazulen-6(1H)-one structure
21698-40-8 structure
Product Name:(3S,3aS,8aR)-3-hydroxy-3,8-dimethyl-5-(propan-2-ylidene)-2,3,3a,4,5,8a-hexahydroazulen-6(1H)-one
Numéro CAS:21698-40-8
Le MF:C15H22O2
Mégawatts:234.333984851837
CID:1408980
PubChem ID:189061
Update Time:2025-11-02

(3S,3aS,8aR)-3-hydroxy-3,8-dimethyl-5-(propan-2-ylidene)-2,3,3a,4,5,8a-hexahydroazulen-6(1H)-one Propriétés chimiques et physiques

Nom et identifiant

    • (3S,3aS,8aR)-3-hydroxy-3,8-dimethyl-5-(propan-2-ylidene)-2,3,3a,4,5,8a-hexahydroazulen-6(1H)-one
    • (3S,3aS,8aR)-3-Hydroxy-5-isopropylidene-3,8-dimethyl-2,3,3a,4,5,8a-hexahydroazulen-6(1H)-one
    • 6(1H)-azulenone, 2,3,3a,7,8,8a-hexahydro-1-hydroxy-1,4-dimethyl-7-(1-methylethylidene)-, (1S,3aR,8aS)-
    • (3S,3aS,8aR)-3-hydroxy-3,8-dimethyl-5-propan-2-ylidene-2,3a,4,8a-tetrahydro-1H-azulen-6-one
    • Procurcumenol
    • RHBOHEXDGUVIIY-WHOFXGATSA
    • 3-hydroxy-3,8-dimethyl-5-(propan-2-ylidene)-1,2,3,3a,4,5,6,8a-octahydroazulen-6-one
    • 3-hydroxy-3,8-dimethyl-5-propan-2-ylidene-2,3a,4,8a-tetrahydro-1H-azulen-6-one
    • NCGC00385860-01
    • NCGC00385860-01_C15H22O2_3-Hydroxy-5-isopropylidene-3,8-dimethyl-2,3,3a,4,5,8a-hexahydro-6(1H)-azulenone
    • CHEBI:181707
    • BDBM50429858
    • 3-Hydroxy-3,8-dimethyl-5-(propan-2-ylidene)-2,3,3a,4,5,8a-hexahydroazulen-6(1H)-one
    • FS-7871
    • (1R)-2,3,3a
    • RHBOHEXDGUVIIY-WHOFXGATSA-
    • CS-0086608
    • HY-124474
    • AKOS040760648
    • DTXSID80944312
    • Guaia-7(11),9-dien-8-one, 4-hydroxy-
    • (1S,3aR,8aS)-2,3,3a,7,8,8a-Hexahydro-1-hydroxy-1,4-dimethyl-7-(1-methylethylidene)-6(1H)-azulenone
    • (3S, 3aS, 8aR)-3-hydroxy-3, 8-dimethyl-5-propan-2-ylidene-2, 3a, 4, 8a-tetrahydro-1H-azulen-6-one
    • CHEBI:168250
    • A,7,8,8a
    • InChI=1/C15H22O2/c1-9(2)12-8-13-11(5-6-15(13,4)17)10(3)7-14(12)16/h7,11,13,17H,5-6,8H2,1-4H3/t11-,13-,15-/m0/s1
    • A-hydroxy-1,4-dimethyl-7-(1-methylethylidene)azulen-6(1H)-one
    • CHEMBL2332430
    • 21698-40-8
    • SCHEMBL3297651
    • (1S,3aR,8aS)-1-hydroxy-1,4-dimethyl-7-propan-2-ylidene-3,3a,8,8a-tetrahydro-2H-azulen-6-one
    • (3S,3aS,8aR)-3-hydroxy-3,8-dimethyl-5-(propan-2-ylidene)-1,2,3,3a,4,5,6,8a-octahydroazulen-6-one
    • A-Hexahydro-1
    • C46YDH55ZN
    • DA-77077
    • (1S,3AR,8AS)-1-HYDROXY-1,4-DIMETHYL-7-(PROPAN-2-YLIDENE)-3,3A,8,8A-TETRAHYDRO-2H-AZULEN-6-ONE
    • (1R)-2,3,3aalpha,7,8,8aalpha-Hexahydro-1alpha-hydroxy-1,4-dimethyl-7-(1-methylethylidene)azulen-6(1H)-one
    • Piscine à noyau: 1S/C15H22O2/c1-9(2)12-8-13-11(5-6-15(13,4)17)10(3)7-14(12)16/h7,11,13,17H,5-6,8H2,1-4H3/t11-,13-,15-/m0/s1
    • La clé Inchi: RHBOHEXDGUVIIY-WHOFXGATSA-N
    • Sourire: O[C@@]1(C)CC[C@H]2C(C)=CC(/C(=C(\C)/C)/C[C@H]12)=O

Propriétés calculées

  • Qualité précise: 234.16200
  • Masse isotopique unique: 234.161979940g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 17
  • Nombre de liaisons rotatives: 0
  • Complexité: 413
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 3
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 2.3
  • Surface topologique des pôles: 37.3Ų

Propriétés expérimentales

  • Couleur / forme: Powder
  • Dense: 1.0±0.1 g/cm3
  • Point d'ébullition: 360.1±41.0 °C at 760 mmHg
  • Point d'éclair: 153.6±20.2 °C
  • Le PSA: 37.30000
  • Le LogP: 3.01910
  • Pression de vapeur: 0.0±1.8 mmHg at 25°C

(3S,3aS,8aR)-3-hydroxy-3,8-dimethyl-5-(propan-2-ylidene)-2,3,3a,4,5,8a-hexahydroazulen-6(1H)-one Informations de sécurité

(3S,3aS,8aR)-3-hydroxy-3,8-dimethyl-5-(propan-2-ylidene)-2,3,3a,4,5,8a-hexahydroazulen-6(1H)-one PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2102-1 mg
Procurcumenol
21698-40-8
1mg
¥1905.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P82630-5mg
(3S,3aS,8aR)-3-hydroxy-3,8-dimethyl-5-propan-2-ylidene-2,3a,4,8a-tetrahydro-1H-azulen-6-one
21698-40-8
5mg
¥2948.0 2021-09-08
TargetMol Chemicals
TN2102-5 mg
Procurcumenol
21698-40-8 98%
5mg
¥ 3,230 2023-07-10
TargetMol Chemicals
TN2102-1 mL * 10 mM (in DMSO)
Procurcumenol
21698-40-8 98%
1 mL * 10 mM (in DMSO)
¥ 3330 2023-09-15
TargetMol Chemicals
TN2102-5mg
Procurcumenol
21698-40-8
5mg
¥ 3230 2024-07-19
A2B Chem LLC
AD26317-5mg
(1S,3aR,8aS)-1-hydroxy-1,4-dimethyl-7-propan-2-ylidene-3,3a,8,8a-tetrahydro-2H-azulen-6-one
21698-40-8 95.0%
5mg
$635.00 2024-04-20
TargetMol Chemicals
TN2102-1 ml * 10 mm
Procurcumenol
21698-40-8
1 ml * 10 mm
¥ 3330 2024-07-19

(3S,3aS,8aR)-3-hydroxy-3,8-dimethyl-5-(propan-2-ylidene)-2,3,3a,4,5,8a-hexahydroazulen-6(1H)-one Littérature connexe

Fournisseurs recommandés
Handan Zechi Trading Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Xiamen PinR Bio-tech Co., Ltd.